molecular formula C7H7F9O3S B8596560 3-(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)propan-1-ol CAS No. 762241-70-3

3-(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)propan-1-ol

Cat. No. B8596560
CAS RN: 762241-70-3
M. Wt: 342.18 g/mol
InChI Key: JKKPDZOHRMMNDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)propan-1-ol is a useful research compound. Its molecular formula is C7H7F9O3S and its molecular weight is 342.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

762241-70-3

Molecular Formula

C7H7F9O3S

Molecular Weight

342.18 g/mol

IUPAC Name

3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)propan-1-ol

InChI

InChI=1S/C7H7F9O3S/c8-4(9,6(12,13)14)5(10,11)7(15,16)20(18,19)3-1-2-17/h17H,1-3H2

InChI Key

JKKPDZOHRMMNDN-UHFFFAOYSA-N

Canonical SMILES

C(CO)CS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-(Perfluorobutylthio)propanol (8.60 g, 27.6 mmol) prepared in Synthetic Example 1 was dissolved in methylene chloride (80 ml), and m-chloroperbenzoic acid (m-CPBA) (52 g, 232 mmol) was added at room temperature in two portions with stirring, the reaction vessel being equipped with a calcium chloride tube. The mixture was stirred at room temperature for 7 days. The reaction mixture was injected into a mixture of sodium thiosulfate pentahydrate (130 g) and water (200 ml), and stirred for 1 hour. Methylene chloride (100 mL) was added and an organic layer was removed and an aqueous layer was extracted with methylene chloride (50 ml). Organic layers were joined, washed with a 5% aqueous sodium hydrogen carbonate and with a saturated saline solution, and then dried over sodium sulfate. A filtrate after filtration was concentrated under reduced pressure. A residue was subjected to a silica gel column chromatography (eluting solvent:hexane-ethyl acetate (2/1)), and fractions having Rf value of 0.32 [Rf value (Thin Layer Chromatography (TLC))=(Migration distance of sample)/(Migration distance of eluting solvent)] were gathered, concentrated under reduced pressure and dried under vacuum to give crystalline 3-(perfluorobutylsulfonyl)propanol (8.79 g). Yield: 91.8%.
Name
3-(Perfluorobutylthio)propanol
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8.6 g
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reactant
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52 g
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reactant
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130 g
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200 mL
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80 mL
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100 mL
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solvent
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Synthesis routes and methods II

Procedure details

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OCCCSC(F)(F)C(F)(F)C(F)(F)C(F)(F)F
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